molecular formula C17H28Cl2N2O3 B6486466 1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride CAS No. 1216878-48-6

1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride

Cat. No.: B6486466
CAS No.: 1216878-48-6
M. Wt: 379.3 g/mol
InChI Key: ABSNVMFEACIXKU-UHFFFAOYSA-N
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Description

1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C17H28Cl2N2O3 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.1476981 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound “1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride” is currently unknown. The compound shares structural similarities with other piperazine derivatives , which are known to interact with a variety of targets, including neurotransmitter receptors and transporters

Mode of Action

Based on its structural similarity to other piperazine derivatives , it may interact with its targets by binding to specific receptor sites, thereby modulating their activity. The presence of the ethylpiperazin-1-yl and hydroxypropoxy groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to modulate several biochemical pathways, including those involved in neurotransmission

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed in the body The compound’s hydroxypropoxy group may enhance its solubility, potentially improving its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it may exert effects on cellular signaling pathways, potentially influencing cellular function and behavior

Properties

IUPAC Name

1-[4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-18-8-10-19(11-9-18)12-16(21)13-22-17-6-4-15(5-7-17)14(2)20;;/h4-7,16,21H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNVMFEACIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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